Sn(iv) meso-tetra (4-sulfonatophenyl) porphine dichloride
Description
Historical Development of Metalloporphyrin Chemistry
The study of metalloporphyrins traces back to the 19th century, with foundational work on hemoglobin and chlorophyll illuminating their biological roles. Felix Hoppe-Seyler’s crystallization of hematin in 1871 marked a pivotal step in recognizing porphyrins as iron-containing pigments. By the early 20th century, Hans Fischer’s elucidation of heme structures and the synthesis of porphyrin analogues expanded the field, culminating in the characterization of diverse metal-porphyrin complexes. The introduction of synthetic metalloporphyrins in the mid-20th century, including tin(IV) derivatives, emerged from efforts to mimic natural systems and exploit their catalytic and electronic properties.
Tin porphyrins gained prominence in the 1970s as researchers explored their photodynamic and redox-active behaviors. The synthesis of Sn(IV) meso-tetra(4-sulfonatophenyl) porphine dichloride (CAS 77886-12-5) exemplified advancements in functionalizing porphyrin ligands with sulfonate groups, enhancing solubility and enabling novel self-assembly applications. These developments were catalyzed by interdisciplinary studies linking coordination chemistry to materials science, as evidenced by Pellerito et al.’s structural analyses of organotin(IV) porphyrins in the 2000s.
Structural Significance of Tin(IV) in Porphyrin Coordination Chemistry
Tin(IV) occupies a unique niche in porphyrin chemistry due to its +4 oxidation state and ability to adopt six-coordinate geometries. Unlike five-coordinate zinc or iron porphyrins, Sn(IV) complexes typically feature two axial ligands alongside the tetradentate porphyrin ring, forming an octahedral configuration. This geometry stabilizes the metal center and influences electronic properties, as demonstrated by the dichloride axial ligands in Sn(IV) meso-tetra(4-sulfonatophenyl) porphine dichloride.
The Sn(IV) center’s high Lewis acidity enhances interactions with electron-rich ligands, making it suitable for catalytic applications. Structural studies reveal that the tin ion’s ionic radius (0.69 Å) and electronegativity moderate porphyrin ring distortion, balancing planarity and reactivity. Comparative analyses with other metalloporphyrins highlight Sn(IV)’s role in tuning absorption spectra and redox potentials, critical for photoconductive materials.
Table 1: Coordination Geometries of Selected Metalloporphyrins
| Metal Ion | Oxidation State | Coordination Number | Common Axial Ligands |
|---|---|---|---|
| Fe | +2/+3 | 5 or 6 | O₂, CO, H₂O |
| Zn | +2 | 5 | Pyridine, Imidazole |
| Sn | +4 | 6 | Cl⁻, H₂O, Sulfonates |
Unique Features of Sulfonatophenyl-Functionalized Porphyrins
The sulfonatophenyl substituents in Sn(IV) meso-tetra(4-sulfonatophenyl) porphine dichloride confer exceptional solubility in aqueous and polar solvents, a rarity among metalloporphyrins. Each phenyl ring’s para-sulfonate group (-SO₃⁻) introduces negative charges, enabling electrostatic interactions that drive self-assembly into nanostructures like nanotubes and nanorods. These assemblies, characterized by transmission electron microscopy, exhibit inner diameters of 7–15 nm and photoconductivity up to 3.1 × 10⁻⁴ S·m⁻¹, underscoring their utility in optoelectronic devices.
Spectroscopically, the sulfonate groups perturb the porphyrin’s π-electron system, red-shifting absorption bands into the near-infrared region. This effect, coupled with J-aggregation phenomena, enhances light-harvesting efficiency. The compound’s anionic nature also facilitates interactions with cationic species, enabling applications in chemiresistive sensing of iodine vapor and salicylate anions at millimolar concentrations.
Table 2: Solubility and Spectral Properties of Sn(IV) meso-Tetra(4-sulfonatophenyl) Porphine Dichloride
| Property | Value/Description |
|---|---|
| Solubility in Water | >10 mg/mL (25°C) |
| λ_max (Q-band) | 550–552 nm (monomer), 714 nm (J-aggregate) |
| Fluorescence Quantum Yield | 0.12 (in aqueous buffer, pH 7) |
Properties
Molecular Formula |
C44H28Cl2N4O12S4Sn |
|---|---|
Molecular Weight |
1122.6 g/mol |
IUPAC Name |
4-[22,22-dichloro-7,12,17-tris(4-sulfophenyl)-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C44H28N4O12S4.2ClH.Sn/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);2*1H;/q-2;;;+4/p-2 |
InChI Key |
KUHVLQCLMSDOMB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=N3)C(=C4C=CC5=C(C6=NC(=C(C7=CC=C2N7[Sn](N45)(Cl)Cl)C8=CC=C(C=C8)S(=O)(=O)O)C=C6)C9=CC=C(C=C9)S(=O)(=O)O)C1=CC=C(C=C1)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sn(iv) meso-tetra (4-sulfonatophenyl) porphine dichloride typically involves the reaction of meso-tetra (4-sulfonatophenyl) porphyrin with a tin(IV) chloride source. The reaction is usually carried out in an acidic aqueous medium to facilitate the incorporation of the tin ion into the porphyrin ring .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, and employing techniques such as crystallization and chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Sn(iv) meso-tetra (4-sulfonatophenyl) porphine dichloride can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by light or chemical oxidants.
Reduction: It can also undergo reduction reactions, typically involving reducing agents like sodium borohydride.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Sodium borohydride and other hydride donors are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state species, while reduction typically yields lower oxidation state products .
Scientific Research Applications
Photodynamic Therapy
Mechanism of Action:
Sn(IV) meso-tetra(4-sulfonatophenyl) porphine dichloride acts as a photosensitizer that generates reactive oxygen species (ROS) upon light activation. This property is particularly useful in targeting and destroying cancer cells selectively.
Clinical Applications:
- Cancer Treatment: Studies have demonstrated its efficacy against various tumors when used in conjunction with light exposure, making it a promising candidate for photodynamic therapy (PDT) .
- Singlet Oxygen Generation: The compound's ability to generate singlet oxygen upon irradiation is crucial for its application in PDT. The singlet oxygen quantum yield can be influenced by environmental factors such as solvent type and temperature .
Biosensing Applications
Fluorescence-Based Sensing:
Sn(IV) meso-tetra(4-sulfonatophenyl) porphine dichloride has been utilized as a fluorescence-based reporter to monitor structural changes in biomolecules, such as human albumin, induced by external agents like guanidine hydrochloride. This application highlights its potential in studying protein dynamics and interactions .
Metal Ion Sensing:
The compound has been integrated into quantum dot assemblies to create effective sensors for detecting metal ions, such as Zn(II). The fluorescence resonance energy transfer (FRET) mechanism enhances the sensitivity of detection .
Nanotechnology and Self-Assembly
Porphyrin Nanostructures:
Research indicates that Sn(IV) meso-tetra(4-sulfonatophenyl) porphine can self-assemble into nanostructures with unique morphological and electrochemical properties. These structures exhibit high photoconductivity and have potential applications in sensing devices and biomimetic architectures .
Photoconductivity:
The self-assembled nanotubes formed from this compound demonstrate significant photoconductive activity, making them suitable for applications in electronic devices and sensors that respond to light .
Comparative Analysis of Porphyrins
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Meso-tetra(phenyl)porphine | Four phenyl groups | Less soluble; used primarily in organic solvents |
| Meso-tetra(pyridyl)porphine | Contains pyridyl groups | Different coordination chemistry; used in sensors |
| Tetrasodium-meso-tetra(4-sulfonatophenyl)porphine | Sodium salts of sulfonated porphyrin | Enhanced solubility; utilized in biological contexts |
| Sn(IV) meso-tetra(4-sulfonatophenyl)porphine dichloride | Metalated version of the sulfonated porphyrin | Increased stability and altered electronic properties |
Mechanism of Action
The mechanism by which Sn(iv) meso-tetra (4-sulfonatophenyl) porphine dichloride exerts its effects involves its ability to absorb light and transfer energy or electrons. This property is utilized in photodynamic therapy, where the compound generates reactive oxygen species upon light activation, leading to cell damage and death. The molecular targets include cellular components such as membranes and proteins, and the pathways involved are primarily oxidative stress pathways .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Sn(IV) meso-Tetra(4-Pyridyl)porphine Dichloride
- Substituents : Pyridyl groups replace sulfonatophenyl, reducing water solubility but enhancing π-π stacking and hydrogen bonding .
- Coordination : The pyridyl groups allow stronger interactions with metal ions, enabling diverse supramolecular architectures.
- Photophysics : Exhibits enhanced fluorescence and singlet oxygen generation compared to sulfonatophenyl analogs, attributed to reduced electrostatic repulsion in aggregates .
meso-Tetra(4-carboxyphenyl)porphine (TCPP)
- Substituents : Carboxyphenyl groups provide pH-dependent solubility and coordination sites for metal ions.
- Applications : Used in metal-organic frameworks (MOFs) and catalysis (e.g., Fe(III)-TCPP for lignin oxidation) .
- Safety : Higher acidity of carboxyl groups may increase tissue irritation compared to sulfonato derivatives .
Non-Metalated TPPS4 (meso-Tetra(4-sulfonatophenyl)porphine Dihydrochloride)
- Metal Center : Lacks a central metal, reducing photostability and catalytic activity.
- Aggregation : Forms J-aggregates more readily than Sn(IV)-TPPS due to weaker axial ligand interactions .
- Biological Activity : Less effective in PDT than metallated analogs; requires higher concentrations for comparable anticancer effects .
Photophysical and Catalytic Properties
- Sn(IV)-TPPS Dichloride : Superior singlet oxygen yield due to heavy atom effect (Sn(IV)), enhancing PDT efficacy .
- Co(III)-TMPyP : Lower quantum yield but excellent electrochemical activity for CO₂ reduction .
Anticancer Effects
- Sn(IV)-TPPS Dichloride: Demonstrates nanomolar cytotoxicity against melanoma cells (A375, HT-144) by inducing G2/M arrest and inhibiting STAT3 signaling .
- Dibutyltin(IV)-TPPS : Shows similar potency but higher toxicity due to organic tin ligands, limiting therapeutic utility .
- Ag/TPPS Nanocomposites: Synergistic plasmonic effects enhance photothermal therapy but lack specificity compared to Sn(IV)-TPPS .
Antimicrobial Photodynamic Inactivation
Biological Activity
Sn(IV) meso-tetra(4-sulfonatophenyl) porphine dichloride is a synthetic porphyrin compound that has garnered significant attention in biomedical research due to its unique properties and potential applications in photodynamic therapy (PDT), antimicrobial treatments, and cancer therapies. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.
Chemical Characteristics
- Molecular Formula : CHClNOS
- Molecular Weight : 1007.92 g/mol
- CAS Number : 139050-15-0
This compound is characterized by its four sulfonate groups attached to phenyl rings, enhancing its solubility in aqueous environments, which is crucial for biological applications.
Sn(IV) meso-tetra(4-sulfonatophenyl) porphine dichloride exhibits its biological activity primarily through the generation of reactive oxygen species (ROS) upon light activation. This property enables it to selectively target and destroy cancer cells when used in conjunction with light exposure. The mechanism can be summarized as follows:
- Light Activation : Upon irradiation with specific wavelengths of light, the compound transitions to an excited state.
- ROS Generation : The excited state facilitates the transfer of energy to molecular oxygen, generating singlet oxygen and other reactive species.
- Cellular Impact : These reactive species induce oxidative stress in targeted cells, leading to cell death, particularly in malignant cells.
Case Studies and Research Findings
- Colorectal Cancer (CRC) :
-
Melanoma Treatment :
- Research indicated that dibutyltin(IV) derivatives of meso-tetra(4-sulfonatophenyl) porphine effectively inhibited the growth and migration of human melanoma cells. At nanomolar concentrations, these compounds induced cell cycle arrest and increased the expression of poly (ADP-ribose) polymerase (PARP-1), suggesting a mechanism that bypasses typical oncogenic pathways .
- Antimicrobial Activity :
Comparative Analysis with Other Porphyrins
| Compound Name | Solubility | Biological Activity | Key Applications |
|---|---|---|---|
| Sn(IV) meso-tetra(4-sulfonatophenyl) porphine | High (aqueous) | Effective in PDT and antimicrobial therapy | Cancer treatment |
| Meso-tetra(phenyl) porphine | Low (organic only) | Limited biomedical application | Organic synthesis |
| Tetrasodium-meso-tetra(4-sulfonatophenyl)porphine | High | Enhanced solubility for biological use | Diagnostic imaging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
